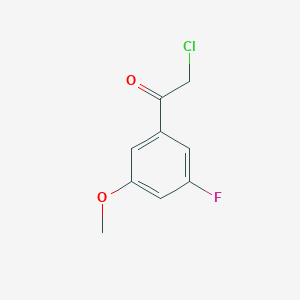

2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and applications, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions under basic conditions. For instance, the synthesis of a chalcone derivative was achieved by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using potassium hydroxide as a base . Similarly, Claisen condensation has been used to synthesize 2-(trifluoroacetyl)chromones from acetophenones . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique for determining the crystal and molecular structure of compounds. For example, a compound with a methoxyphenyl group was characterized using XRD, confirming its crystalline structure . This technique could be used to analyze the molecular structure of "this compound" to gain insights into its crystallinity and molecular conformation.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For instance, the condensation of 1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal leads to heterocyclization, producing isoflavones and other heterocycles . This suggests that "this compound" could also participate in similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using techniques such as melting point determination, elemental analysis, and spectroscopic methods (IR, UV-Vis, mass spectroscopy) . These methods could be applied to "this compound" to determine its melting point, elemental composition, and to study its spectroscopic properties, which are crucial for understanding its reactivity and potential applications.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Synthesis of Novel Schiff Bases : 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone, was used to create novel Schiff bases showing significant antimicrobial activity (Puthran et al., 2019).

- Antimicrobial Properties of Isoxazoles and Pyrazole Derivatives : Derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone and 1-(2-hydroxy-4-methoxyphenyl)ethanone demonstrated antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019); (Nagamani et al., 2018).

Organic Synthesis

- Synthesis of Heterocycles : Utilization of 1-(2,4-dihydroxyphenyl)ethanone and 1-(2-hydroxy-4-methoxyphenyl)ethanone in condensation reactions with N,N-dimethylformamide dimethyl acetal led to the creation of various heterocycles (Moskvina et al., 2015).

- Platelet Aggregation Inhibitory Activity : Paeonol, derived from 1-(2-hydroxy-4-methoxyphenyl)ethanone, and its analogs were investigated for their potential to inhibit platelet aggregation (Akamanchi et al., 1999).

Photocyclization and Fluorescence Studies

- Photocyclization to Flavones : The photochemical behavior of 2-chloro-1,3-diarylpropan-1,3-dione derivatives, like 2-chloro-1-(3,5-dimethoxyphenyl)-3-phenylpropan-1,3-dione, can lead to cyclization into flavones, revealing insights into the impact of different substituents (Košmrlj & Šket, 2007).

Miscellaneous Applications

- Aquatic Chlorination Studies : Research on the chlorination of avobenzone, a common UV filter, identified 2-chloro-1-(4-methoxyphenyl)ethanone as a byproduct, providing insights into the environmental impact of sunscreen ingredients (Kalister et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , indicating that this compound might interact with transition metals or organoboron reagents in biochemical reactions.

Mode of Action

It’s plausible that it may participate in electrophilic aromatic substitution reactions , similar to other halogenated aromatic compounds. In such reactions, an electrophile (a molecule that seeks electrons) reacts with an aromatic system, leading to the substitution of a hydrogen atom on the aromatic ring with the electrophile .

Biochemical Pathways

It’s possible that this compound could be involved in the synthesis of various thiazole derivatives , which have diverse biological activities.

Pharmacokinetics

The compound’s molecular weight, polarity, and solubility would likely influence its bioavailability and pharmacokinetic properties .

Result of Action

Similar compounds have shown antimicrobial activities , suggesting that this compound might also exhibit similar biological effects.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could influence the action, efficacy, and stability of 2-Chloro-1-(3-fluoro-5-methoxyphenyl)ethanone. For instance, similar compounds are typically stored in an inert atmosphere at room temperature , indicating that these conditions might be optimal for maintaining the compound’s stability and efficacy.

Análisis Bioquímico

Biochemical Properties

Similar compounds have been known to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions often depends on the specific structural features of the compound, such as the presence of the chloro, fluoro, and methoxy groups.

Cellular Effects

Similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s possible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds can interact with various enzymes or cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-chloro-1-(3-fluoro-5-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-8-3-6(9(12)5-10)2-7(11)4-8/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQJMPPWBOUTFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3000155.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

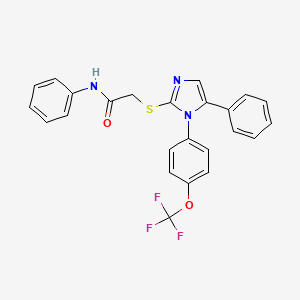

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

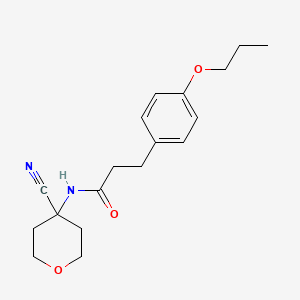

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)

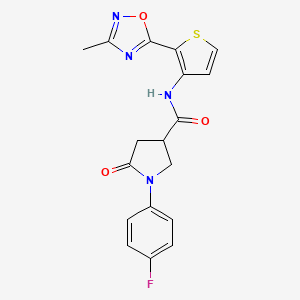

![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)

![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)